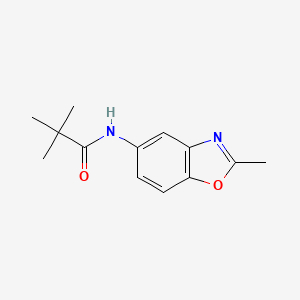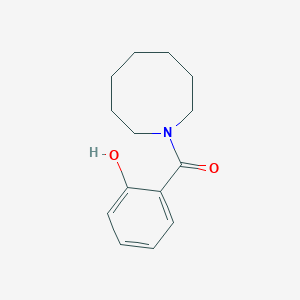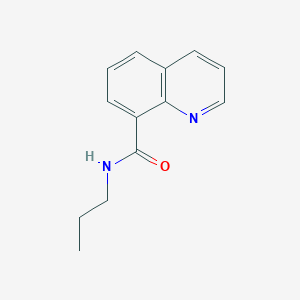![molecular formula C17H24N2O2 B7474796 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various biochemical and physiological effects. DBM has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
DBM exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression. In cancer cells, DBM has been found to induce apoptosis (programmed cell death) and inhibit tumor growth through regulation of cell cycle progression.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects, including antioxidant properties, regulation of lipid metabolism, and modulation of the immune system. It has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for use in scientific research, including its low toxicity and high solubility in various solvents. However, its stability and purity can be affected by factors such as temperature, light, and pH, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DBM. These include further investigation of its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as exploration of its potential use in other disease states. Additionally, research may focus on improving the stability and purity of DBM, as well as developing novel synthetic methods for its production.
Synthesemethoden
DBM can be synthesized using a variety of methods, including condensation of benzoyl chloride and piperazine, or through the reaction of dibenzoylmethane and methyl propionate. The purity and yield of DBM can be improved through recrystallization, column chromatography, or other purification techniques.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory properties, which make it a potential treatment for chronic inflammation-related diseases such as arthritis and inflammatory bowel disease. Additionally, DBM has been found to have anti-cancer properties, particularly in breast and prostate cancer cells. It has also been studied for its neuroprotective effects, showing potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)14(4)11-15/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOZWNVUGVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)



![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
